molecular formula C18H16N2O3 B12671230 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide CAS No. 144333-90-4

2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide

Cat. No.: B12671230
CAS No.: 144333-90-4
M. Wt: 308.3 g/mol
InChI Key: HYWITPJGOLMEHL-SEYXRHQNSA-N
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Description

2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide is a complex organic compound with a unique structure that combines the properties of both an ester and a hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide typically involves the reaction of 2-Butenedioic acid (Z)-, monomethyl ester with diphenylmethylenehydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrazides or esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of polymers and other materials due to its reactive ester and hydrazide groups.

Mechanism of Action

The mechanism by which 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing active hydrazide moieties that can interact with enzymes or other proteins. These interactions can inhibit or modify the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (Z)-, monobutyl ester
  • 2-Butenedioic acid (Z)-, dibutyl ester
  • 2-Butenedioic acid (Z)-, dimethyl ester

Uniqueness

2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide is unique due to the presence of both an ester and a hydrazide group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Additionally, the diphenylmethylene group adds steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules.

Properties

CAS No.

144333-90-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

methyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate

InChI

InChI=1S/C18H16N2O3/c1-23-17(22)13-12-16(21)19-20-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,21)/b13-12-

InChI Key

HYWITPJGOLMEHL-SEYXRHQNSA-N

Isomeric SMILES

COC(=O)/C=C\C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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